Mahanimbine

Description

This compound has been reported in Murraya euchrestifolia, Murraya siamensis, and other organisms with data available.

from Murraya koenigii leaves; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNVFUBCWIYPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035072 | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21104-28-9 | |

| Record name | Mahanimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021104289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 - 95 °C | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mahanimbine discovery and isolation from Murraya koenigii

An In-depth Technical Guide on the Discovery and Isolation of Mahanimbine from Murraya koenigii

Introduction

Murraya koenigii (L.) Spreng, commonly known as the curry leaf tree, is a member of the Rutaceae family, renowned for its aromatic leaves used in culinary and traditional medicine applications. The plant's medicinal value is largely attributed to its rich concentration of bioactive compounds, particularly a diverse group of carbazole (B46965) alkaloids. These alkaloids, including this compound, koenimbine, and girinimbine, are noted for their significant pharmacological potential.[1][2] this compound, a prominent pyranocarbazole alkaloid, has been the subject of extensive research due to its wide range of biological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory properties.[3][4][5]

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of this compound from Murraya koenigii. It offers detailed experimental protocols for extraction, purification, and characterization, summarizes key quantitative data in a structured format, and illustrates the experimental workflow and a key signaling pathway modulated by this compound. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Experimental Protocols

The isolation and purification of this compound is a multi-step process that begins with the preparation of plant material, followed by extraction to obtain a crude mixture, and concluding with chromatographic techniques to achieve high purity.

Part 1: Preparation of Plant Material

-

Collection : Fresh leaves of Murraya koenigii are collected. For optimal yield of certain alkaloids, collection from specific geographical locations and seasons may be considered.[6]

-

Drying : The leaves are washed thoroughly to remove debris and then shade-dried until brittle. Alternatively, a tray drier can be used at a temperature of 60°C.[7]

-

Pulverization : The dried leaves are ground into a fine powder using a grinder. The powder is then sieved to ensure a uniform particle size (e.g., through a 100-120 mesh sieve).[7][8]

-

Storage : The powdered material should be stored in airtight, amber-colored containers in a cool, dry place or refrigerator to prevent the degradation of phytochemicals.[7]

Part 2: Extraction of Crude Alkaloids

The choice of extraction method and solvent significantly impacts the yield of this compound. Below are several established protocols.

Method A: Soxhlet Extraction

-

Defatting : 500 g of dried leaf powder is placed in a thimble and subjected to continuous hot percolation in a Soxhlet apparatus with petroleum ether (60-80°C) for several hours to remove fats, waxes, and other non-polar components.[7]

-

Alkaloid Extraction : The defatted plant material is air-dried to remove residual petroleum ether. It is then extracted with 95% ethanol (B145695) or methanol (B129727) using the Soxhlet apparatus for 6-8 hours, or until the eluting solvent becomes colorless.[7][8]

-

Concentration : The resulting ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.[7]

Method B: Sequential Solvent Maceration

-

Dried leaf powder is successively macerated with a series of solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and finally a hydroalcoholic solution.[9]

-

The hydroalcoholic extract is prepared using a Soxhlet apparatus.[9] This extract is then partitioned with different solvents. The ethyl acetate fraction has been identified as being particularly rich in this compound.[9]

Method C: Simple Extraction for High-Yield

-

A simple extraction method involves preparing a curry leaves extract using a method designed to be less time-consuming and with minimal environmental hazards, although specific solvent details may vary based on optimization.[10]

-

Another approach involves infusing dried leaflets with hot distilled water (50°C), discarding the aqueous portion, and macerating the remaining residue with ethanol.[6]

Part 3: Isolation and Purification

Column chromatography is the primary technique used to isolate this compound from the crude extract.

-

Preparation of Column : A slurry of silica (B1680970) gel (100-200 mesh) is prepared in a non-polar solvent like n-hexane or petroleum ether and packed into a glass column.[1][7]

-

Sample Loading : The crude extract is adsorbed onto a small amount of silica gel to create a dry, free-flowing powder. This is then carefully loaded onto the top of the packed silica gel column.[1]

-

Elution : The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% n-hexane and gradually introducing ethyl acetate.[1] For example, a gradient of n-hexane-ethyl acetate (starting from 95:5) can be used.

-

Fraction Collection : Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC).

-

TLC Monitoring : Fractions are spotted on TLC plates (silica gel 60 F254). A suitable mobile phase is a mixture of petroleum ether and chloroform (1:1).[11] this compound spots can be visualized under UV light or by spraying with a suitable reagent, where it appears as a purple spot, characteristic of carbazole alkaloids.[12]

-

Pooling and Crystallization : Fractions showing a prominent spot corresponding to the Rf value of this compound (approx. 0.34) are pooled together.[12] The solvent is evaporated, and the residue is often recrystallized from a solvent mixture like petroleum ether and ethyl acetate to yield pure, white, solid this compound.[12]

Part 4: Characterization and Identification

The identity and purity of the isolated compound are confirmed using various spectroscopic and chromatographic techniques.

-

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC analysis confirms the Rf value of the isolated compound.[12]

-

High-Performance Liquid Chromatography (HPLC) : A validated HPLC method is used for quantification and purity assessment. An Agilent ZORBAX Bonus RP C18 column (250x4.6 mm, 5µ) with a mobile phase of Methanol: 0.1% Triethylamine (93:07) at a flow rate of 1.2 ml/min and UV detection at 254 nm is effective.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum (KBr disc) of this compound shows characteristic absorption bands.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR (in CDCl3) provides specific chemical shifts for the protons in the this compound structure.[12]

-

Mass Spectrometry (MS) : LC-MS/MS analysis is used to confirm the molecular weight and fragmentation pattern of the isolated compound.[10]

Data Presentation

Table 1: Extraction Yields and this compound Concentration

| Parameter | Value | Reference |

| Concentration in Leaves | ||

| This compound | 5.62 - 7.22 mg/kg | [7] |

| Crude Extract Yield (%) | ||

| Methanol | 5.70 % | [7] |

| Water | 4.08 % | [7] |

| Ethanol | 3.58 % | [7] |

| Chloroform | 1.27 % | [7] |

Table 2: Chromatographic Data for this compound

| Technique | Parameter | Value | Conditions | Reference |

| HPTLC | Rf Value | 0.34 | Mobile Phase: Toluene, Ethyl Acetate, Methanol | [11][12] |

| HPLC | Retention Time | 4.705 min | Column: Agilent ZORBAX Bonus RP C18; Mobile Phase: Methanol: 0.1% Triethylamine (93:07); Flow Rate: 1.2 ml/min; Detection: 254 nm | [8] |

Table 3: Spectroscopic and Physical Data for this compound

| Technique / Property | Characteristic Data | Reference |

| Molecular Formula | C23H25NO | [12] |

| Melting Point | 87 - 90 °C | [12] |

| IR (KBr, cm-1) | 3440 (N-H), 2920 (C-H), 1642 (C=C), 1456, 1378, 1312 (C-N), 1211 (C-O), 1164, 741 | [12] |

| 1H NMR (CDCl3, δ ppm) | 2.34 (s, Ar-CH3), 1.58 & 1.66 (s, gem-dimethyl), 1.45 (s, tert-CH3 adjacent to O), 5.12 (t, 1H) | [12] |

Visualizations

Experimental Workflow

Caption: General Workflow for this compound Isolation.

Signaling Pathway Modulation

This compound has been shown to exert its anticancer effects by modulating key cellular signaling pathways.[13] Notably, it inhibits the AKT/mTOR and STAT3 pathways, which are often dysregulated in cancer cells, leading to decreased proliferation and induction of apoptosis.[13]

Caption: this compound's Inhibitory Action on Signaling Pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. cibtech.org [cibtech.org]

- 5. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Isolation, characterization and quantification of an anxiolytic constituent - this compound, from Murraya koenigii Linn. Spreng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound isolated from Murraya koenigii inhibits P-glycoprotein involved in lung cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mahanimbine Biosynthesis Pathway in Murraya koenigii

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the proposed biosynthetic pathway of mahanimbine, a pharmacologically significant carbazole (B46965) alkaloid found in the leaves of the curry tree (Murraya koenigii). It consolidates current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the core biochemical processes.

Introduction

This compound is a prominent pyrano-carbazole alkaloid isolated from Murraya koenigii (curry leaves), a plant widely used in culinary and traditional medicine systems across Asia.[1] This molecule has garnered significant attention from the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, anti-carcinogenic, and neuroprotective properties.[2] Understanding the biosynthetic machinery that produces this compound is crucial for its potential biotechnological production, metabolic engineering to enhance yield, and the discovery of novel derivatives with improved therapeutic profiles.

While the complete enzymatic pathway has not been fully elucidated in M. koenigii, a putative pathway has been proposed based on biogenetic evidence, biomimetic synthesis studies, and knowledge of analogous pathways in other organisms.[1][3] This guide outlines this proposed pathway, from primary metabolic precursors to the final complex structure of this compound.

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is believed to be a multi-step process involving the convergence of two major primary metabolic routes: the Shikimate Pathway and a Terpenoid Pathway (Mevalonate or MEP pathway). The process can be conceptually divided into three main stages: formation of the carbazole core, prenylation, and cyclization.

Stage 1: Formation of the 3-Methylcarbazole Core

The carbazole skeleton, a tricyclic aromatic system, is postulated to originate from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids.[3][4] Phyto-carbazole alkaloids found in the Rutaceae family are predominantly derived from a 3-methylcarbazole precursor.[3][5][6] This core structure is likely assembled from intermediates of tryptophan metabolism. Subsequent hydroxylation would yield the key intermediate, 2-hydroxy-3-methylcarbazole .

Stage 2: Geranylation of the Carbazole Core

The defining structural feature of this compound compared to the basic carbazole core is a C10 monoterpenoid side chain. This chain is attached through a process called prenylation. Specifically, a geranyl pyrophosphate (GPP) molecule, synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, serves as the prenyl donor.[7]

An aromatic prenyltransferase (PT) enzyme is hypothesized to catalyze the C-geranylation of 2-hydroxy-3-methylcarbazole. This class of enzymes is known to attach prenyl groups to various aromatic acceptors. While the specific enzyme in M. koenigii has not been isolated, related prenyltransferases have been characterized in the Murraya genus, supporting this proposed step.[8]

Stage 3: Oxidative Cyclization

The final step in forming this compound is the intramolecular oxidative cyclization of the geranyl side chain to form the pyran ring fused to the carbazole skeleton.[1][9] This reaction transforms the geranylated intermediate into the final pyrano-[3,2-a]-carbazole structure of this compound.[1] This cyclization is likely catalyzed by a cytochrome P450 monooxygenase or a similar oxidoreductase, an enzyme class heavily involved in the late stages of alkaloid biosynthesis to create structural complexity.[1]

The following diagram illustrates the proposed biosynthetic pathway.

Quantitative Data Summary

Quantitative analysis of this compound and related carbazole alkaloids in M. koenigii leaves reveals significant variation based on geographical location, season, and extraction methodology.

Table 1: Concentration of this compound and Other Carbazole Alkaloids in M. koenigii Leaves

| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

|---|---|---|---|

| This compound | 0.492 - 5.399 | UPLC/MS/MS | [5] |

| Isothis compound | 0.491 - 3.791 | UPLC/MS/MS | [5] |

| Mahanine | 0.049 - 5.288 | UPLC/MS/MS | [5] |

| Koenimbine | 0.013 - 7.336 | UPLC/MS/MS | [5] |

| Girinimbine | 0.010 - 0.114 | UPLC/MS/MS | [5] |

| Koenigine | 0.034 - 0.661 | UPLC/MS/MS |[5] |

Table 2: HPLC Method Validation Parameters for this compound Quantification

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Linearity Range | 4 - 24 | ng/mL | [1] |

| Correlation Coefficient (R²) | >0.999 | - | [1][5] |

| Limit of Detection (LOD) | 0.0204 | ng/mL | [1] |

| Limit of Quantification (LOQ) | 0.0619 | ng/mL | [1] |

| Recovery | 88.8 - 103.7 | % |[5] |

Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed literature for the extraction and analysis of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) and HPLC Quantification

This protocol is adapted from methods described for efficient extraction and quantification of this compound.[1]

A. Extraction:

-

Sample Preparation: Harvest fresh M. koenigii leaves and dry them in a tray dryer until constant weight is achieved. Pulverize the dried leaves into a fine powder (e.g., 120-mesh sieve).

-

Solvent Addition: Weigh 10 g of the leaf powder and place it into a 250 mL beaker. Add 100 mL of 90% ethanol (B145695) (a 1:10 solid-to-solvent ratio).

-

Sonication: Place the beaker in an ultrasonic bath. Sonicate the mixture for 15 minutes at room temperature.

-

Filtration and Collection: After sonication, filter the solution through Whatman No. 1 filter paper to separate the extract from the solid plant material. Collect the filtrate.

-

Sample Preparation for HPLC: Take a suitable aliquot of the filtrate and, if necessary, dilute it with the mobile phase to fall within the calibration range. Filter the final sample through a 0.45 µm syringe filter before injection.

B. HPLC Analysis:

-

Chromatographic System: Utilize an HPLC system equipped with a UV-Vis detector.

-

Column: Agilent ZORBAX Bonus RP C18 column (250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Isocratic elution with Methanol: 0.1% Triethylamine (93:7 v/v).[1]

-

Flow Rate: 1.2 mL/min.[1]

-

Detection Wavelength: 254 nm.[1]

-

Injection Volume: 20 µL.

-

Quantification: Prepare a calibration curve using a certified standard of this compound (e.g., concentrations of 4, 8, 12, 16, 20, and 24 ng/mL).[1] Calculate the concentration of this compound in the plant extract by comparing its peak area to the standard curve.

The diagram below outlines the general workflow for extraction and analysis.

Protocol 2: Soxhlet-Assisted Extraction (SAE)

This method is suitable for exhaustive extraction and is often used as a benchmark.[1]

-

Sample Preparation: Prepare 10 g of dried, powdered M. koenigii leaves as described in Protocol 1.

-

Apparatus Setup: Place the powdered sample into a cellulose (B213188) thimble and insert the thimble into the main chamber of a Soxhlet extractor.

-

Extraction: Add 250 mL of 90% ethanol to the distillation flask. Assemble the apparatus and heat the solvent to reflux.

-

Duration: Allow the extraction to proceed for 8 hours, ensuring continuous cycling of the solvent.

-

Sample Collection: After 8 hours, turn off the heat and allow the apparatus to cool. Collect the ethanolic extract from the distillation flask.

-

Analysis: Prepare the collected extract for HPLC analysis as detailed in Protocol 1 (steps A5 and B).

Conclusion and Future Directions

The biosynthesis of this compound in Murraya koenigii is a complex process originating from primary metabolism. The proposed pathway, involving the formation of a 2-hydroxy-3-methylcarbazole core followed by geranylation and oxidative cyclization, provides a robust framework for understanding its formation.[1] However, this pathway remains putative, and significant research is required for its complete validation.

For drug development professionals and scientists, the key areas for future investigation include:

-

Enzyme Discovery and Characterization: Isolation and functional characterization of the specific enzymes, particularly the aromatic prenyltransferase and the terminal cyclase, from M. koenigii.

-

Genetic Elucidation: Identification and cloning of the genes encoding the biosynthetic enzymes. This would enable metabolic engineering approaches in microbial or plant-based systems for sustainable production.

-

Regulatory Mechanisms: Investigating how the expression of biosynthetic genes is regulated in the plant in response to developmental or environmental cues.

Elucidating these aspects will not only deepen our fundamental understanding of plant specialized metabolism but will also unlock the potential for producing this compound and novel analogues on a commercial scale for therapeutic applications.

References

- 1. Total synthesis of bicyclothis compound by Cu( ii )-promoted photoredox process - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05863A [pubs.rsc.org]

- 2. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A role for the mevalonate pathway in early plant symbiotic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Total synthesis of bicyclothis compound by Cu(ii)-promoted photoredox process - PMC [pmc.ncbi.nlm.nih.gov]

Mahanimbine: A Comprehensive Technical Guide on its Chemical Structure and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahanimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves of Murraya koenigii (curry tree), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This technical guide provides an in-depth analysis of the chemical structure and spectroscopic properties of this compound, offering a crucial resource for researchers in natural product chemistry, pharmacology, and drug discovery. The document presents a detailed summary of its structural features, comprehensive spectroscopic data from various analytical techniques, and relevant experimental methodologies.

Chemical Structure

This compound is a complex heterocyclic compound featuring a carbazole nucleus fused with a pyran ring and substituted with a dimethylallyl group.[2] Its chemical identity is well-established and characterized by the following identifiers:

| Identifier | Value |

| IUPAC Name | (3S)-3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-pyrano[3,2-a]carbazole[3][4] |

| Molecular Formula | C₂₃H₂₅NO[1][3][4][5] |

| Molecular Weight | 331.46 g/mol [4] |

| CAS Number | 21104-28-9[1][3][4][5] |

| Canonical SMILES | CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42[1] |

| InChI Key | HTNVFUBCWIYPJN-QHCPKHFHSA-N[3][4] |

The core structure of this compound consists of a carbazole ring system, which is a tricyclic aromatic amine. This is fused to a dihydropyran ring, and a notable feature is the presence of a C5 isoprenyl side chain.[6]

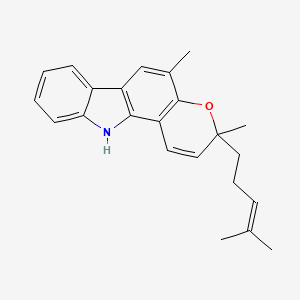

Caption: Chemical structure of this compound.

Spectroscopic Properties

The structural elucidation of this compound has been extensively performed using a combination of spectroscopic techniques. The following sections detail the characteristic data obtained from UV-Vis, IR, NMR, and Mass Spectrometry.

UV-Visible Spectroscopy

The ultraviolet-visible spectrum of this compound exhibits characteristic absorption maxima (λmax) that are indicative of its carbazole chromophore.

| λmax (nm) | Solvent | Reference |

| 239, 289 | Not Specified | [3] |

| 369 | Not Specified | [7] |

Note: The discrepancy in reported λmax values may be due to differences in solvent polarity or instrumentation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3440 | N-H stretching | [6] |

| 2920 | C-H stretching | [6] |

| 1642 | C=C stretching | [6] |

| 1456 | Aromatic C=C stretching | [6] |

| 1312 | C-N stretching | [6] |

| 1211 | C-O stretching | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound.

The proton NMR spectrum of this compound shows distinct signals for its aromatic, olefinic, and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 7.89 | br s | N-H | [8] |

| 7.87 | d | Aromatic H | [2] |

| 7.66 | d | Aromatic H | [2] |

| 7.36 | t | Aromatic H | [2] |

| 7.28 | d | Aromatic H | [2] |

| 7.17 | t | Aromatic H | [2] |

| 6.65 | d | H-2' | [2] |

| 5.66 | d | H-1' | [2] |

| 5.12 | t | H-7' | [6] |

| 2.34 | s | Aromatic CH₃ | [6] |

| 2.16 | m | CH₂ | [2] |

| 1.77 | m | CH₂ | [2] |

| 1.66 | s | gem-dimethyl CH₃ | [6] |

| 1.58 | s | gem-dimethyl CH₃ | [6] |

| 1.45 | s | Tertiary CH₃ | [6] |

The carbon-13 NMR spectrum provides a detailed map of the carbon skeleton of this compound.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 150.3 | C=C | [9] |

| 140.0 | Aromatic C | [9] |

| 131.64 | C=C | [6] |

| 128.48 | C=C | [8] |

| 124.25 | C=C | [8] |

| 123.98 | Aromatic C | [8] |

| 121.90 | Aromatic C | [8] |

| 119.47 | Aromatic C | [8] |

| 119.28 | C=C | [6] |

| 118.40 | Aromatic C | [8] |

| 117.56 | Aromatic C | [8] |

| 116.67 | Aromatic C | [8] |

| 110.39 | Aromatic C | [8] |

| 104.22 | Aromatic C | [8] |

| 78.19 | O-C | [8] |

| 40.85 | CH₂ | [6] |

| 25.87 | CH₃ | [6] |

| 25.64 | CH₃ | [6] |

| 22.78 | CH₂ | [8] |

| 17.57 | CH₃ | [8] |

| 16.04 | Aromatic CH₃ | [8] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

| m/z | Ion | Method | Reference |

| 331 | [M]⁺ | EIMS | [9] |

| 354 | [M+Na]⁺ | TOFMS | [2] |

| 248 | [M - C₆H₁₁]⁺ | EIMS | [9] |

| 210 | Fragmentation Ion | EIMS | [9] |

Experimental Protocols

The spectroscopic data presented in this guide are based on established analytical methods. While specific instrumental parameters may vary, the general protocols are outlined below.

Isolation of this compound

This compound is typically isolated from the leaves of Murraya koenigii. A general workflow for its extraction and purification is as follows:

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded by dissolving a sample of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and measuring the absorbance in the range of 200-800 nm using a double beam UV-Vis spectrophotometer.[7]

-

IR Spectroscopy: The IR spectrum is typically obtained using the KBr pellet method. A small amount of the sample is mixed with potassium bromide and pressed into a thin pellet, which is then analyzed using an FT-IR spectrometer.[6]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300-600 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard.[2][9][10]

-

Mass Spectrometry: Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a mass spectrometer, often coupled with a chromatographic system like HPLC for sample introduction.[6][9]

Signaling Pathways and Biological Activities

This compound has been reported to modulate several key signaling pathways, contributing to its observed biological effects, particularly in cancer and metabolic diseases.

Caption: Simplified diagram of signaling pathways modulated by this compound.

This compound has been shown to exert its anticancer effects by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[3] This is achieved through the modulation of the AKT/mTOR and STAT3 signaling pathways.[3] Furthermore, this compound acts as a modulator of P-glycoprotein (P-gp), a transmembrane protein involved in multidrug resistance in cancer cells.[11] In the context of metabolic diseases, it has been observed to prevent high-fat diet-induced weight gain and hyperlipidemia.[12]

Conclusion

This technical guide provides a consolidated overview of the chemical structure and spectroscopic properties of this compound. The detailed data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research into the pharmacological potential and therapeutic applications of this promising natural product. The comprehensive spectroscopic data, in particular, provides a benchmark for the identification and characterization of this compound in various experimental settings.

References

- 1. This compound | 21104-28-9 | FD137460 | Biosynth [biosynth.com]

- 2. banglajol.info [banglajol.info]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | CAS:21104-28-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. nanoient.org [nanoient.org]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound isolated from Murraya koenigii inhibits P-glycoprotein involved in lung cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Biological Activities of Mahanimbine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahanimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves of Murraya koenigii, has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth review of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, antidiabetic, antioxidant, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms through signaling pathway diagrams. The information presented herein is curated from peer-reviewed scientific literature to facilitate further investigation and potential therapeutic applications of this potent bioactive molecule.

Introduction

This compound (C₂₃H₂₅NO) is a major carbazole alkaloid found in the leaves of the curry tree (Murraya koenigii), a plant widely used in traditional medicine and culinary practices across Asia.[1] In recent years, scientific investigations have unveiled the significant therapeutic potential of this compound, demonstrating its efficacy in various preclinical models. Its diverse biological activities stem from its ability to modulate multiple cellular signaling pathways, making it a compound of great interest for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This guide aims to provide a detailed and structured overview of the current scientific knowledge on the biological activities of this compound.

Anticancer Activity

This compound has demonstrated potent anticancer effects across a variety of cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of its potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Capan-2 | Pancreatic Cancer | 3.5 | [2] |

| SW1190 | Pancreatic Cancer | 3.5 | [2] |

| BxPC-3 | Pancreatic Cancer | ~10-20 | [2] |

| HPAF-II | Pancreatic Cancer | ~30-40 | [2] |

| CFPAC-1 | Pancreatic Cancer | ~64 | [2] |

| MCF-7 | Breast Cancer | 14 | [3] |

| HeLa | Cervical Cancer | 1.98 µg/mL | [4] |

| P388 | Murine Leukemia | 5.00 µg/mL | [4] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by targeting crucial signaling pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to downregulate the phosphorylation of key components of this pathway, leading to the inhibition of cancer cell growth.[2][5]

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression. This compound has been observed to inhibit the phosphorylation of STAT3, thereby suppressing its downstream gene targets involved in cell proliferation and survival.[2][5]

Experimental Protocols

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for different time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators.

Quantitative Data: In Vivo Anti-inflammatory Effects

Studies in animal models have demonstrated the potent anti-inflammatory effects of this compound.

| Model | Treatment | Effect | Reference(s) |

| LPS-induced neuroinflammation in mice | 1 and 2 mg/kg this compound (p.o.) | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β) and increase in anti-inflammatory cytokines (IL-10, TGF-β1) in the brain. | [6] |

| Carrageenan-induced paw edema in rats | - | Data not yet fully compiled from search results. | - |

Signaling Pathways in Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Mahanimbine: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms and therapeutic potential of a promising carbazole (B46965) alkaloid.

Introduction

Mahanimbine, a prominent carbazole alkaloid isolated from the leaves of Murraya koenigii (commonly known as the curry tree), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory properties are particularly noteworthy, suggesting its potential as a lead compound for the development of novel therapeutics for a range of inflammatory disorders. This technical guide provides a comprehensive overview of the current state of research on the anti-inflammatory effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of pharmacology, immunology, and medicinal chemistry.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vivo and in vitro models. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of its potency across different experimental settings.

Table 1: In Vivo Anti-Inflammatory Effects of this compound

| Model | Species | Treatment | Dosage | Key Findings | Reference |

| LPS-Induced Neuroinflammation | ICR Mice | This compound (p.o.) for 30 days, then LPS (250 µg/kg, i.p.) for 4 days | 1, 2, and 5 mg/kg | ↓ IL-1β in brain (pg/mL): 1 mg/kg (0.92 ± 0.05), 2 mg/kg (0.96 ± 0.04) vs. LPS group (1.29 ± 0.10). ↑ IL-10 in brain (pg/mL): 1 mg/kg (3.67 ± 0.22), 2 mg/kg (3.5 ± 0.13) vs. LPS group (2.67 ± 0.21). ↑ TGF-β1 in brain (pg/mL): 2 mg/kg (2116.5 ± 158.19), 5 mg/kg (2143.69 ± 183.44) vs. LPS group (1344 ± 98.92). ↓ Total COX activity in brain (U/mL): 1 mg/kg (3.77 ± 0.09), 2 mg/kg (3.96 ± 0.09), 5 mg/kg (4.62 ± 0.08) vs. LPS group (10.32 ± 0.04). | [1] |

| Aging-Related Neuroinflammation | C57BL/6N Male Mice (16 months old) | This compound (p.o.) daily for 30 days | 1 and 2 mg/kg | ↓ Total COX activity in brain (nmol/min/mL): 1 mg/kg (18.87 ± 0.53) vs. aged control (27.96 ± 0.89). No significant difference at 2 mg/kg. | [3] |

| High-Fat Diet-Induced Inflammation | Male and Female Mice | This compound daily with HFD for 12 weeks | 2 and 4 mg/kg | Attenuated elevated levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. | [2] |

| Carrageenan-Induced Paw Edema | Rats | Ethanolic extract of M. koenigii leaves (containing this compound) | 50 mg/kg | 84.75% inhibition of paw volume at the third hour. | [4] |

Table 2: In Vitro Anti-Inflammatory Effects of this compound

| Cell Line | Stimulant | Treatment | Concentration | Key Findings | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | This compound for 24 hours | Not specified | No significant change in Nitric Oxide (14.06-15.40 μM) or IL-1β (251.0–238 pg/ml) production. ↑ TNF-α production (344.4-426.0 pg/ml). | [5] |

Experimental Protocols

This section outlines the detailed methodologies employed in key studies investigating the anti-inflammatory properties of this compound.

In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice [1]

-

Animals: Institute of Cancer Research (ICR) mice.

-

Treatment: Mice were orally administered this compound at doses of 1, 2, and 5 mg/kg body weight daily for 30 days.

-

Induction of Neuroinflammation: Following the 30-day pretreatment period, neuroinflammation was induced by intraperitoneal (i.p.) injection of LPS (250 µg/kg) for 4 consecutive days.

-

Biochemical Analysis: After the treatment period, mice were euthanized, and brain tissues were collected. Brain homogenates were used to measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) and anti-inflammatory cytokines (IL-10, TGF-β) using specific ELISA kits. Total cyclooxygenase (COX) activity and COX-2 gene expression were also determined.

2. Carrageenan-Induced Paw Edema in Rats [4][6][7]

-

Animals: Wistar rats.

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.

-

Treatment: Test compounds, including extracts containing this compound or this compound itself, are typically administered intraperitoneally (i.p.) or orally (p.o.) at specified doses prior to carrageenan injection.

-

Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

-

Biochemical Analysis: Paw tissue can be collected for the measurement of inflammatory mediators such as myeloperoxidase (MPO), malondialdehyde (MDA), TNF-α, and IL-1β.

In Vitro Models

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours) before being stimulated with LPS (e.g., 1 µg/mL).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using specific ELISA kits.

-

-

Cell Viability Assay: The cytotoxicity of this compound on RAW 264.7 cells is assessed using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9][] This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes. Studies suggest that this compound inhibits the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory mediators.

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.[13][14][15] The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[14] The activation of these kinases can lead to the production of pro-inflammatory cytokines and enzymes like COX-2. Evidence suggests that this compound can modulate the MAPK pathway, although the specific kinases targeted by this compound require further investigation.

Figure 2: Postulated modulation of the MAPK signaling pathway by this compound.

Potential Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[16] While direct evidence of this compound's effect on the NLRP3 inflammasome is currently lacking, its ability to modulate key inflammatory cytokines suggests that this pathway may be a relevant target. Further research is warranted to explore the potential interaction of this compound with the components of the NLRP3 inflammasome.

Figure 3: Hypothetical interaction of this compound with the NLRP3 inflammasome pathway.

Conclusion and Future Directions

The existing body of research strongly supports the anti-inflammatory potential of this compound. Its ability to modulate key inflammatory mediators and signaling pathways, as demonstrated in both in vivo and in vitro models, highlights its promise as a therapeutic agent. However, to advance the clinical development of this compound, several areas require further investigation:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways is crucial. Identifying the specific kinases or other proteins that this compound directly interacts with will provide a more complete understanding of its mechanism of action.

-

NLRP3 Inflammasome Investigation: Given the central role of the NLRP3 inflammasome in many inflammatory diseases, future studies should directly investigate the effect of this compound on its activation and assembly.

-

Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Improving its bioavailability through formulation strategies may be necessary for optimal therapeutic efficacy.

-

Preclinical and Clinical Trials: Rigorous preclinical studies in various disease models are required to establish the safety and efficacy of this compound. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with inflammatory conditions.

References

- 1. phcog.com [phcog.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cibtech.org [cibtech.org]

- 5. Immunomodulatory activity of this compound from Murraya koenigii (Curry Leaf) on lipopolysaccharide-induced RAW 264.7 macrophages: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. apjai-journal.org [apjai-journal.org]

- 9. youtube.com [youtube.com]

- 10. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 13. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of MAPK signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Antioxidant Activity of Mahanimbine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in-vitro antioxidant properties of mahanimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves of Murraya koenigii. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative antioxidant capacity, detailed experimental methodologies, and the underlying signaling pathways of this compound.

Quantitative Antioxidant Activity of this compound

This compound has demonstrated significant antioxidant potential across a variety of in-vitro assays. The following tables summarize the key quantitative data from published literature, providing a comparative analysis of its efficacy in different radical scavenging and reducing power assays.

| Assay Type | Test System | Result | Reference |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | IC50: 33.1 µg/mL | [1] |

| Weak radical scavenging activity (18.8%) | [2] | ||

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | TEAC: 927.73 mg TE/g | [2] |

| CUPRAC Assay | Cupric Ion Reducing Antioxidant Capacity | TEAC: 1649.31 mg TE/g | [2] |

| Lipid Peroxidation Inhibition | Linoleic acid/β-carotene bleaching assay | 70.95% inhibition | [2] |

IC50: Half-maximal inhibitory concentration; TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents.

Experimental Protocols for In-Vitro Antioxidant Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for the key in-vitro antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Principle: The reduction of the DPPH radical by an antioxidant is measured by the decrease in absorbance at 517 nm.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound (dissolved in a suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol (or other suitable solvent)

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

In a 96-well microplate, add a specific volume of the sample or standard to the wells.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Principle: The reduction of the ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

-

Reagents:

-

ABTS solution (7 mM)

-

Potassium persulfate (2.45 mM)

-

This compound (dissolved in a suitable solvent)

-

Positive control (e.g., Trolox)

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and the positive control.

-

Add a small volume of the sample or standard to the wells of a 96-well microplate.

-

Add the diluted ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

Superoxide (B77818) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in a PMS-NADH system.

-

Principle: Superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan. The scavenging of superoxide radicals by an antioxidant prevents this reduction, and the decrease in absorbance is measured.

-

Reagents:

-

Tris-HCl buffer (e.g., 16 mM, pH 8.0)

-

NADH solution

-

NBT solution

-

Phenazine methosulfate (PMS) solution

-

This compound

-

-

Procedure:

-

Prepare solutions of NADH, NBT, and PMS in the buffer.

-

In a test tube or microplate well, mix the buffer, NADH solution, and NBT solution with different concentrations of this compound.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm.

-

Calculate the percentage of superoxide radical scavenging activity.

-

Hydroxyl Radical Scavenging Assay

This assay determines the ability of an antioxidant to scavenge hydroxyl radicals (•OH), typically generated by the Fenton reaction.

-

Principle: Hydroxyl radicals degrade a detector molecule (e.g., deoxyribose). The scavenging of hydroxyl radicals by an antioxidant prevents this degradation, which is measured spectrophotometrically.

-

Reagents:

-

Phosphate buffer (e.g., pH 7.4)

-

FeCl3 or FeSO4 solution

-

EDTA solution

-

Ascorbic acid solution

-

H2O2 solution

-

Deoxyribose solution

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

This compound

-

-

Procedure:

-

Prepare the reaction mixture containing the buffer, iron salt, EDTA, ascorbic acid, H2O2, and deoxyribose.

-

Add different concentrations of this compound to the reaction mixture.

-

Incubate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA and then TBA.

-

Heat the mixture in a boiling water bath and then cool.

-

Measure the absorbance of the resulting pink chromogen at 532 nm.

-

Calculate the percentage of hydroxyl radical scavenging activity.

-

Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor like sodium nitroprusside.

-

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. These nitrite ions are quantified using the Griess reagent. The scavenging of nitric oxide by an antioxidant reduces the formation of nitrite.

-

Reagents:

-

Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline)

-

Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

This compound

-

-

Procedure:

-

Mix the sodium nitroprusside solution with different concentrations of this compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

-

Add an equal volume of Griess reagent to the incubated solution.

-

Allow the color to develop for a few minutes.

-

Measure the absorbance at 546 nm.

-

Calculate the percentage of nitric oxide scavenging activity.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: At low pH, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) by an antioxidant results in the formation of an intense blue-colored complex, which is measured spectrophotometrically.

-

Reagents:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ solution (10 mM in 40 mM HCl)

-

FeCl₃·6H₂O solution (20 mM)

-

This compound

-

Ferrous sulfate (B86663) (FeSO₄) for standard curve

-

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents.

-

Signaling Pathways and Mechanistic Insights

The antioxidant activity of this compound is not solely based on direct radical scavenging but also involves the modulation of cellular signaling pathways that enhance the endogenous antioxidant defense systems.

Nrf2 Signaling Pathway

Evidence suggests that this compound exerts its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

This compound has been shown to upregulate the expression of key antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT), through an Nrf2-dependent mechanism.[1] Furthermore, this compound treatment has been associated with increased levels of glutathione (B108866) (GSH), a critical intracellular antioxidant.[3]

Modulation of AKT/mTOR and STAT3 Signaling

While primarily investigated in the context of its anticancer properties, this compound has been found to modulate the AKT/mTOR and STAT3 signaling pathways. These pathways are intricately linked to cellular processes such as proliferation, survival, and inflammation, which are also influenced by the cellular redox state. Dysregulation of these pathways is often associated with increased oxidative stress. By inhibiting these pathways, this compound may indirectly contribute to a more balanced redox environment within the cell.

Conclusion

This compound exhibits a multifaceted in-vitro antioxidant profile, characterized by its ability to directly scavenge free radicals and to modulate key cellular signaling pathways involved in the endogenous antioxidant response. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutic agents targeting oxidative stress-related pathologies. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in in-vivo models. This comprehensive guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antioxidant research and drug discovery.

References

- 1. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of this compound from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Quantification of Mahanimbine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, relative abundance, and analytical methodologies for the carbazole (B46965) alkaloid, Mahanimbine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature to serve as a foundational resource for the study and application of this promising bioactive compound.

Natural Sources of this compound

This compound is a phytochemical primarily isolated from the plant Murraya koenigii, commonly known as the curry leaf tree.[1][2][3] This plant, belonging to the Rutaceae family, is native to India and is widely cultivated in South and Southeast Asia.[4] Various parts of Murraya koenigii, including the leaves, roots, and stems, have been identified as sources of this compound.[5] The leaves, in particular, are considered a rich source of this and other carbazole alkaloids.[6][7]

Abundance of this compound in Murraya koenigii

The concentration of this compound in Murraya koenigii can vary significantly based on factors such as the geographical origin of the plant, the specific part of the plant analyzed, and the extraction method employed. The following tables summarize the quantitative data available in the current literature.

Table 1: this compound Content in Murraya koenigii Leaves from Different Geographical Locations

| Geographical Origin | Plant Part | Extraction Solvent | Analytical Method | This compound Content | Reference |

| Andhra Pradesh, India | Leaves | Ethyl Acetate | TLC-Densitometry | 507.2 µ g/sample | [8] |

| Not Specified | Leaves | Not Specified | HPLC-MS/MS | 7.22–5.62 mg/kg | [9] |

| Tamil Nadu, India | Leaves | Not Specified | Not Specified | 4.3% w/w of extract | [7] |

| Various (India) | Leaves | Not Specified | Not Specified | 0.01–1.67 mg/g | [7] |

Table 2: Quantification of this compound in Murraya koenigii Extracts

| Extraction Method | Plant Part | Solvent | Analytical Method | This compound Content | Reference |

| Not Specified | Leaves | Not Specified | RP-HPLC | 4.32 ± 0.81% w/w | [10] |

Experimental Protocols

The extraction, isolation, and quantification of this compound from Murraya koenigii involve several established laboratory techniques. The following sections detail the common methodologies cited in scientific research.

Extraction Methodologies

3.1.1 Soxhlet-Assisted Extraction (SAE)

Soxhlet extraction is a conventional and widely used method for the extraction of phytochemicals.

-

Procedure:

-

10 g of dried and powdered Murraya koenigii leaves are placed in a thimble.

-

The thimble is placed in a Soxhlet apparatus.

-

The extraction is carried out with 90% ethanol (B145695) for 8 hours.

-

The resulting extract is collected, filtered, and then analyzed for this compound content.

-

3.1.2 Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a more modern and efficient technique that utilizes ultrasonic waves to enhance extraction.

-

Procedure:

-

10 g of powdered Murraya koenigii leaves are placed in a beaker.

-

A suitable extraction solvent is added at a 1:10 solid-to-solvent ratio.

-

The mixture is sonicated in an ultrasonic bath for a predetermined time (e.g., 15 minutes).

-

The solution is then filtered, and the filtrate is collected for analysis.

-

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunomodulatory activity of this compound from Murraya koenigii (Curry Leaf) on lipopolysaccharide-induced RAW 264.7 macrophages: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phcog.com [phcog.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Mahanimbine: A Technical Guide to its Traditional Ayurvedic Uses and Modern Scientific Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbine, a prominent carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (L.) Spreng, commonly known as the curry tree, holds a significant place in traditional Ayurvedic medicine. In Ayurveda, the plant is referred to as 'Krishnanimba' and has been utilized for centuries to treat a wide array of ailments.[1] While traditional knowledge attributes therapeutic properties to the whole plant, modern research has increasingly focused on isolating and characterizing its bioactive constituents, such as this compound, to validate and understand the mechanisms behind its ethnobotanical uses. This technical guide provides an in-depth overview of the traditional Ayurvedic applications of Murraya koenigii and the associated scientific evidence for the therapeutic potential of its key alkaloid, this compound. The content herein is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visualizations of molecular pathways to facilitate further investigation and therapeutic innovation.

Traditional Uses in Ayurvedic Medicine

In the Ayurvedic system of medicine, various parts of the Murraya koenigii tree, including the leaves, roots, bark, and fruits, are used for their medicinal properties. The leaves, which are a rich source of this compound, are particularly valued.

Key Traditional Applications:

-

Digestive Ailments: The leaves are traditionally used as a stomachic, carminative, and antiemetic. They are employed to improve appetite and digestion, and to treat conditions like diarrhea, dysentery, and flatulence.[2][3]

-

Metabolic Disorders: Murraya koenigii leaves are widely used in the traditional management of diabetes.[3][4][5] Ayurvedic practitioners have long recommended their consumption to regulate blood sugar levels.

-

Inflammatory Conditions: The plant is used to alleviate inflammation, itching, and body aches.[1][4][6] The roots and leaves are prepared in various forms to be applied externally or taken internally for their anti-inflammatory effects.

-

Wound Healing and Skin Conditions: External applications of leaf extracts are used for bruises, eruptions, and to promote the healing of fresh cuts.[2][4]

-

Hair Care: A well-known traditional use is as a hair tonic to stimulate hair growth and maintain natural hair color.

-

Other Uses: The plant has also been traditionally used as a febrifuge (to reduce fever), an analgesic (pain reliever), and for treating piles and snakebites.[1][2][7]

Quantitative Data on this compound and its Bioactivities

Modern scientific investigations have sought to quantify the concentration of this compound in Murraya koenigii and evaluate its potency in various experimental models that align with its traditional uses.

Table 1: this compound Content in Murraya koenigii Leaves

| Geographic Location | Altitude (meters) | This compound Content (µg/g of dry leaf) | Reference |

| Andhra Pradesh | - | 507.2 (in ethyl acetate (B1210297) extract) | [8] |

| Nagaland | 1400 | 17.09 - 21.09 | [9] |

| Arunachal Pradesh | 700 | 13.76 - 16.76 | [9] |

| Kolkata | 9 | 9.71 - 10.89 | [9] |

Table 2: In Vivo Anti-Diabetic and Anti-Hyperlipidemic Activity of this compound

| Experimental Model | Animal | Dosage | Duration | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | Wistar rats | 50 mg/kg (i.p.) | 30 days (single weekly dose) | Significant reduction in fasting blood glucose, total cholesterol, triglycerides, LDL, and VLDL. Significant increase in HDL. | [3][10][11] |

| Streptozotocin-induced diabetic rats | Wistar rats | 100 mg/kg (i.p.) | 30 days (single weekly dose) | Significant reduction in fasting blood glucose, total cholesterol, triglycerides, LDL, and VLDL. Significant increase in HDL. | [3][10][11] |

| High-fat diet-induced obese mice | Male mice | 2 mg/kg and 4 mg/kg (daily) | 12 weeks | Prevented hyperlipidemia and fat accumulation. Improved glucose clearance and upregulated insulin-responsive genes. | [12][13] |

Table 3: In Vitro Bioactivities of this compound

| Assay | Cell Line / Enzyme | Concentration | Key Findings | Reference |

| Glucose Utilization | 3T3-L1 adipocytes | 1 mM | Glucose utilization was almost equivalent to the positive control (1 µM insulin). | [4][6][14] |

| α-Amylase Inhibition | Porcine pancreatic α-amylase | - | Appreciable inhibitory effect. | [3][10] |

| α-Glucosidase Inhibition | Yeast α-glucosidase | - | Weak inhibitory effect compared to acarbose. | [3][10] |

| Cytotoxicity (Anti-cancer) | Capan-2 and SW1190 (Pancreatic cancer) | IC50: 3.5 µM | Inhibition of cell proliferation. | [1][15] |

| Cytotoxicity (Anti-cancer) | A549 (Lung cancer) | - | Restrained cell growth by activating intrinsic apoptotic pathways. | [7] |

| Cytotoxicity (Anti-cancer) | MCF-7 (Breast cancer) | IC50: 14 µM | Induced apoptosis. | [16][17][18] |

Detailed Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Murraya koenigii Leaves

This protocol is based on methodologies described in the literature for the efficient extraction and isolation of carbazole alkaloids.[19][20][21][22]

-

Preparation of Plant Material:

-

Collect fresh leaves of Murraya koenigii and wash them thoroughly.

-

Shade-dry the leaves until brittle.

-

Grind the dried leaves into a fine powder and sieve through a 100 ASTM mesh.

-

Store the powdered material in an airtight container in a cool, dark place.

-

-

Soxhlet Extraction:

-

Place 100 g of the dried leaf powder into a thimble.

-

Perform continuous hot percolation in a Soxhlet apparatus with petroleum ether (60-80°C) for 6-8 hours to defat the material.

-

Discard the petroleum ether extract. Air-dry the defatted plant material.

-

Subsequently, extract the defatted powder with 95% ethanol (B145695) for 8-10 hours or until the eluting solvent is colorless.

-

-

Acid-Base Partitioning for Alkaloid Isolation:

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Digest the residue with 5% hydrochloric acid (HCl) and filter. The alkaloids will form water-soluble salts in the acidic aqueous phase.

-

Wash the acidic solution with dichloromethane (B109758) to remove neutral and acidic impurities. Discard the organic layer.

-

Adjust the pH of the acidic aqueous solution to ~9-10 with ammonium (B1175870) hydroxide (B78521) to precipitate the free alkaloids.

-

Extract the basified solution multiple times with chloroform (B151607).

-

Pool the chloroform layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

-

Concentrate the chloroform extract under reduced pressure to yield the crude alkaloid mixture.

-

-